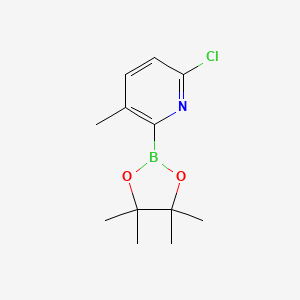

6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

説明

6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. The compound features a pyridine ring substituted with a chlorine atom at position 6, a methyl group at position 3, and a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 2. Its molecular formula is C₁₃H₁₈BClNO₂, with a molecular weight of 273.55 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl systems in pharmaceuticals and materials science .

特性

IUPAC Name |

6-chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO2/c1-8-6-7-9(14)15-10(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCCRLWSFGILDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 6-chloro-3-methylpyridine using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typically employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

科学的研究の応用

Organic Synthesis

6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is primarily utilized as a versatile building block in organic synthesis. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions.

Key Reactions:

- Suzuki-Miyaura Coupling : This compound can act as a reactant in palladium-catalyzed cross-coupling reactions. It facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

Medicinal Chemistry

Research indicates that compounds containing similar boron-containing structures have shown promise in pharmacological applications. The dioxaborolane moiety in this compound enhances its reactivity and biological interactions.

Potential Applications:

- Cancer Therapy : Preliminary studies suggest that derivatives of dioxaborolane may exhibit anti-cancer properties due to their interactions with biological targets.

- Enzyme Inhibition : The compound's structural characteristics allow it to potentially inhibit specific enzymes, making it a candidate for drug development targeting various diseases .

Material Science

In material science, 6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is investigated for its role in developing advanced materials.

Applications Include:

- Polymers and Coatings : Its unique chemical properties can enhance the performance of polymers used in coatings and other applications .

- Fluorescent Probes : The compound can be utilized to create fluorescent probes for biological imaging, allowing researchers to visualize cellular processes with high specificity .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)aniline | Aniline derivative with dioxaborolane | Used in dye synthesis and as intermediates in pharmaceuticals |

| 6-Bromo-3-methylpyridine | Brominated pyridine | Used in organic synthesis but lacks boron functionality |

| 4-(Boronate)phenyl derivatives | Boronate esters with phenyl groups | Commonly used in cross-coupling reactions but different substituents |

This table highlights the uniqueness of 6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine through its specific combination of functionalities that facilitate diverse chemical transformations and potential biological activities.

Case Study 1: Application in Cancer Research

A study examined the effects of dioxaborolane derivatives on cancer cell lines. Results indicated that these compounds could inhibit tumor growth by interfering with cellular signaling pathways. This suggests that 6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine may have similar therapeutic potential .

Case Study 2: Development of Fluorescent Probes

Researchers developed fluorescent probes using this compound for real-time imaging of cellular processes. The probes demonstrated high specificity and sensitivity in detecting cellular changes during drug treatment .

作用機序

The mechanism of action of 6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations, such as coupling reactions, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional diversity of pyridine-based boronic esters allows for tailored applications in drug discovery, agrochemicals, and optoelectronics. Below is a detailed comparison of 6-chloro-3-methyl-2-(dioxaborolan-2-yl)pyridine with analogous compounds:

Structural Analogues

Reactivity and Stability

- Electronic Effects : The electron-withdrawing chlorine atom at position 6 enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution reactions. This contrasts with electron-donating groups (e.g., -OH in 6-Bpin-pyridin-3-ol), which reduce reactivity in such transformations .

- Boron Protection : The pinacol boronate group (Bpin) offers superior stability against hydrolysis compared to unprotected boronic acids, making it preferable for storage and handling .

生物活性

6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS Number: 2096998-30-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is C12H17BClNO2. It has a molecular weight of 253.53 g/mol and features a pyridine ring substituted with a chloro and a dioxaborolane group. This structure is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. Preliminary studies suggest that it may act as an inhibitor for certain kinases and other proteins involved in cellular signaling pathways. The presence of the dioxaborolane moiety is particularly noteworthy as boron-containing compounds have been recognized for their ability to modulate biological activity through unique interactions with biomolecules.

Anticancer Activity

Recent studies have indicated that compounds similar to 6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exhibit promising anticancer properties. For instance:

- In vitro studies demonstrated that related pyridine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

Research has shown that derivatives of pyridine compounds can possess antimicrobial properties against a range of pathogens:

- Case Study : A derivative exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL.

Data Summary

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Inhibition of proliferation | |

| Antimicrobial | Staphylococcus aureus | MIC: 0.5 - 4 µg/mL | |

| Antimicrobial | Escherichia coli | MIC: 0.5 - 4 µg/mL |

Toxicological Considerations

The safety profile of this compound is critical for its development as a therapeutic agent. Toxicity assessments indicate that while some boron-containing compounds can exhibit acute toxicity, the specific safety data for 6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine remains limited. It is classified as an acute toxic agent (GHS Category 3) based on its chemical structure and associated hazards .

Q & A

Q. What are the common synthetic routes for preparing 6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, leveraging its boronate ester group. A two-step approach is often employed:

Halogenation : Introduce chlorine at the pyridine ring’s 6-position using chlorinating agents (e.g., POCl₃) under reflux conditions.

Suzuki-Miyaura Coupling : React the chlorinated intermediate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C .

Key Considerations :

- Ensure inert atmosphere (N₂/Ar) to prevent boronate ester hydrolysis.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How is this compound characterized using spectroscopic methods?

Answer: Characterization involves a combination of techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine at C6, methyl at C3) and boronate ester integration. Peaks for pinacolato methyl groups typically appear as singlets (~1.3 ppm in ¹H NMR).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 279.1).

- IR Spectroscopy : Identify B-O stretches (~1350–1310 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Example Data :

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.3 (s, 12H, pinacolato CH₃), 2.5 (s, 3H, C3-CH₃), 7.2–8.1 (m, pyridine H) |

| ¹³C NMR | δ 24.9 (pinacolato CH₃), 83.5 (B-O), 125–150 (pyridine C) |

Q. What are the key handling and storage protocols for this compound?

Answer:

- Storage : Store at 2–8°C in a sealed, air-tight container under inert gas (Ar/N₂). Avoid moisture to prevent boronate ester hydrolysis .

- Handling : Use gloves and eye protection in a fume hood. Avoid contact with oxidizing agents or strong acids.

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during characterization?

Answer: Contradictions (e.g., unexpected splitting in NMR) may arise from impurities or dynamic effects. Mitigation strategies:

Q. What are the best practices for X-ray crystallographic analysis of this compound?

Answer:

- Crystallization : Use slow vapor diffusion (e.g., hexane/DCM) to obtain single crystals.

- Data Collection : Collect high-resolution (<1.0 Å) data at 100 K to minimize thermal motion artifacts.

- Refinement : Use SHELXL for small-molecule refinement. Validate geometry with OLEX2’s graphical tools .

Example Parameters :

| Software | Role |

|---|---|

| SHELXL | Refinement (bond lengths/angles, displacement parameters) |

| OLEX2 | Structure solution (charge flipping) and validation (H-bond analysis) |

Q. How to design cross-coupling reactions using this compound as a boronate ester reagent?

Answer: The compound is ideal for Suzuki-Miyaura couplings due to its electron-deficient pyridine core. Key design considerations:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for aryl chloride partners.

- Base Optimization : Test K₂CO₃ (polar solvents) or CsF (aprotic solvents) to enhance transmetallation.

- Solvent Screening : DMF/H₂O (1:1) for hydrophilic substrates; toluene/EtOH for hydrophobic systems.

Case Study : - Reaction : Coupling with 4-bromotoluene (1.2 eq.) using Pd(dba)₂ (5 mol%), SPhos (10 mol%), K₃PO₄ (2 eq.) in THF/H₂O (3:1) at 80°C for 12 h.

- Yield : 75–85% after aqueous workup .

Data Contradiction Analysis

Example Scenario : Discrepancy between calculated and observed m/z in MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。